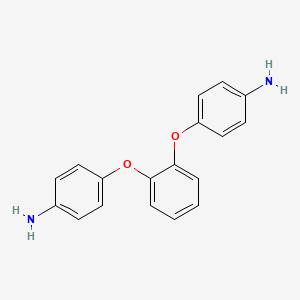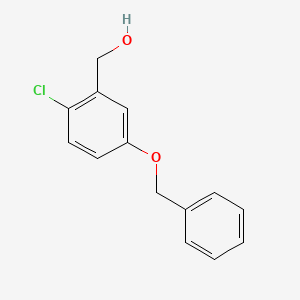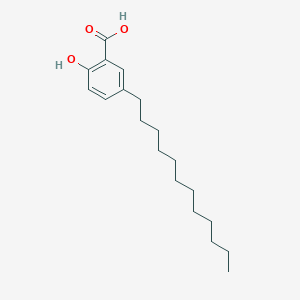
4,4'-(1,2-Phenylenebis(oxy))dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(1,2-Phenylenebis(oxy))dianiline is an organic compound with the molecular formula C18H16N2O2. It is a diamine derivative with two aminophenoxy groups attached to a central benzene ring. This compound is known for its applications in the synthesis of high-performance polymers, particularly polyimides, which are valued for their thermal stability and mechanical properties .
Preparation Methods
4,4'-(1,2-Phenylenebis(oxy))dianiline can be synthesized through a multi-step process involving nucleophilic substitution and reduction reactions. One common method involves the nucleophilic substitution of an aromatic diol with p-chloronitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups . The reaction conditions typically involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts like palladium on carbon.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
4,4'-(1,2-Phenylenebis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro groups in the precursor compounds can be reduced to amino groups using hydrogenation with catalysts like palladium on carbon.
Major products formed from these reactions include polyimides, which are synthesized by polycondensation reactions with dianhydrides .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,4'-(1,2-Phenylenebis(oxy))dianiline primarily involves its ability to form stable polyimide structures through polycondensation reactions with dianhydrides. The aminophenoxy groups facilitate the formation of strong covalent bonds with the dianhydride molecules, resulting in highly stable polymer chains . These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for various high-performance applications .
Comparison with Similar Compounds
4,4'-(1,2-Phenylenebis(oxy))dianiline can be compared with other similar compounds, such as:
1,4-Bis(4-aminophenoxy)benzene: This compound has a similar structure but with the aminophenoxy groups attached to the 1,4-positions of the benzene ring.
Hydroquinone bis(p-aminophenyl) ether: Another similar compound used in the synthesis of high-performance polymers.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence the properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[2-(4-aminophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C18H16N2O2/c19-13-5-9-15(10-6-13)21-17-3-1-2-4-18(17)22-16-11-7-14(20)8-12-16/h1-12H,19-20H2 |
InChI Key |
RYYUUQPLFHRZOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4-[(4-methoxyphenyl)-1-naphthalenylmethyl]-2-methyl-](/img/structure/B8478019.png)



![[3-methoxy-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B8478050.png)







![1h-Indole-2-carboxamide,5-chloro-n-[2-(1h-imidazol-1-yl)ethyl]-](/img/structure/B8478089.png)

